Cas no 17697-12-0 (Benzeneseleninic Acid Anhydride)
Phenylselenite anhydride is an organic compound with the molecular formula c12h10o3se2.
17697-12-0 structure
Benzeneseleninic Acid Anhydride Properties
Names and Identifiers
-
- Benzeneseleninic anhydride
- Phenylselenic anhydride
- Benzeneseleninic acid anhydride
- Phenylseleninic anhydride
- phenylseleninyl benzeneseleninate
- [PhSe(O)]2O
- benzeneselenic acid anhydride
- benzeneselenic anhydride
- Bis(phenylseleninic) anhydride
- Benzene Selenenic Anhydride
- Bisbenzeneseleninic anhydride
- Bis(benzeneseleninic)anhydride
- Di(benzeneseleninic acid)anhydride
- Benzeneseleninic anhydride,98%
- 1,3-Diphenyldiselenoxane 1,3-dioxide #
- Benzeneseleninic acid anhydride, 70%
- Benzeneseleninic acid, anhydride
- MFCD00001991
- Benzene seleninic anhydride
- AKOS025213809
- E78007
- CS-0448338
- UNII-69M675B633
- NS00121315
- Benzeneseleninic acid, phenylseleninyl ester
- EINECS 241-701-3
- A935476
- 69M675B633
- 17697-12-0
- DTXSID10170228
- SCHEMBL1165959
- Benzeneselenic anhydride
- BENZENESELENINYL BENZENESELENINATE
- Phenylseleninic Anhydride
- Phenylseleninic Anhydride;
- PHENYLSELENIC ANHYDRIDE
- BENZENESELENINIC ANHYDRIDE
- bis(phenylseleninic) anhydride
- BENZENESELENINIC ACID ANHYDRIDE
- +Expand
-
- MFCD00001991
- FHPZOWOEILXXBD-UHFFFAOYSA-N
- InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H
- C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2
- 2332406
Computed Properties
- 361.89600
- 0
- 3
- 4
- 361.896
- 17
- 254
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 43.4A^2
Experimental Properties
- 0.65480
- 43.37000
- 184.2 °C at 760 mmHg
- 165-170 °C (lit.)
- 65.2 °C
- solid
- Easy to absorb water and hydrolyze to selenite. Highly toxic
- Moisture Sensitive
Benzeneseleninic Acid Anhydride Security Information
- GHS06 GHS08 GHS09
- 3
- 6.1
- S20/21-S28-S45-S60-S61
- III
- III
- R23/25; R33; R50/53
- 6.1
- T N
- UN 3283 6.1/PG 2
- H301 + H331-H373-H410
- P261-P273-P301+P310+P330-P304+P340+P312-P403+P233-P501
- III
- 23/25-33-50/53
- Danger
- 6.1
- 3-10-21
Benzeneseleninic Acid Anhydride Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzeneseleninic Acid Anhydride Price
Benzeneseleninic Acid Anhydride Related Literature
-
1. Removal of 1,3-dithiolan protecting groups by benzeneseleninic anhydrideDerek H. R. Barton,Nigel J. Cussans,Steven V. Ley J. Chem. Soc. Chem. Commun. 1977 751
-
2. Dehydrogenation with benzeneseleninic anhydride in the total synthesis of ergot alkaloidsIchiya Ninomiya,Chiyomi Hashimoto,Toshiko Kiguchi,Takeaki Naito,Derek H. R. Barton,Xavier Lusinchi,Pierre Milliet J. Chem. Soc. Perkin Trans. 1 1990 707
-
Debayan Sarkar,Manoj Kumar Ghosh,Nilendri Rout,Santanab Giri RSC Adv. 2016 6 26886
-
4. Dehydrogenation with benzeneseleninic anhydride in the total synthesis of ergot alkaloidsIchiya Ninomiya,Chiyomi Hashimoto,Toshiko Kiguchi,Takeaki Naito,Derek H. R. Barton,Xavier Lusinchi,Pierre Milliet J. Chem. Soc. Perkin Trans. 1 1990 707
-
5. Experiments on the synthesis of tetracycline. Part 15. Oxidation of phenols and ring A model phenols to o-hydroxy-dienones with benzeneseleninic anhydrideDerek H. R. Barton,Steven V. Ley,Philip D. Magnus,Moshe N. Rosenfeld J. Chem. Soc. Perkin Trans. 1 1977 567
-
6. Dehydrogenation of steroidal and triterpenoid ketones using benzeneseleninic anhydrideDerek H. R. Barton,David J. Lester,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1980 2209
-
7. Oxidation of phenols, pyrocatechols, and hydroquinones to ortho-quinones using benzeneseleninic anhydrideDerek H. R. Barton,Andrew G. Brewster,Steven V. Ley,Christine M. Read,Moshe N. Rosenfeld J. Chem. Soc. Perkin Trans. 1 1981 1473
-
8. Index pages
-
9. Experiments on the synthesis of tetracycline. Part 16. Improved photocyclic preparation of 12-keto-derivatives and their deprotection using benzeneseleninic anhydrideDerek H. R. Barton,Maria T. Bielska,José M. Cardoso,Nigel J. Cussans,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1981 1840
-
Fateh V. Singh,Thomas Wirth Catal. Sci. Technol. 2019 9 1073
17697-12-0 (Benzeneseleninic Acid Anhydride) Related Products
- 16518-17-5(potassium pyridine-3-carboxylate)
- 111900-32-4(trans-(1S,3R)-ACPD)
- 126580-49-2(2-Ethoxyphenylhydrazine, hydrochloride)
- 141923-40-2(L-Aspartamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-)
- 147539-21-7(3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-)
- 16064-04-3([1,1'-Biphenyl]-2-carboxaldehyde,4'-methoxy-)
- 131864-71-6((S)-1-(2-Chlorophenyl)ethanol)
- 103646-25-9(Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate)
- 10134-91-5(BenzoBthiophene-7-carbaldehyde)
- 172155-07-6(2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:17697-12-0)Benzeneseleninic Acid Anhydride
99%
25g
513.0